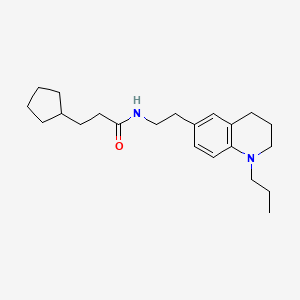

3-cyclopentyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide

Description

3-cyclopentyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide is a synthetic compound featuring a propanamide backbone substituted with a cyclopentyl group and a tetrahydroquinoline moiety. The tetrahydroquinoline scaffold is structurally analogous to bioactive molecules targeting serotonin (5-HT) receptors, which are critical in mood regulation and antidepressant mechanisms .

Properties

IUPAC Name |

3-cyclopentyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O/c1-2-15-24-16-5-8-20-17-19(9-11-21(20)24)13-14-23-22(25)12-10-18-6-3-4-7-18/h9,11,17-18H,2-8,10,12-16H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZFQQJJNHAUDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)CCC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclopentyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide (CAS Number: 955527-47-6) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and findings from relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 342.5 g/mol. The compound features a cyclopentyl group and a tetrahydroquinoline moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H34N2O |

| Molecular Weight | 342.5 g/mol |

| CAS Number | 955527-47-6 |

Synthesis

The synthesis of this compound typically involves several steps:

- Synthesis of Tetrahydroquinoline : This can be achieved using the Pictet-Spengler reaction.

- Alkylation : The introduction of the propyl group is performed through alkylation reactions.

- Cyclopentyl Group Introduction : This is done via cyclization reactions.

- Formation of the Amide Linkage : The final step involves forming the amide bond through a condensation reaction with appropriate acylating agents.

Biological Activity

Research into the biological activity of this compound has indicated several potential mechanisms and effects:

- GABA Receptor Modulation : Preliminary studies suggest that compounds related to tetrahydroquinoline structures may interact with GABA receptors, influencing neurotransmission and potentially providing anxiolytic effects .

- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory activity in various models, indicating that this compound may also possess such properties .

- Cytotoxicity and Anticancer Activity : Some derivatives have demonstrated significant cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds structurally similar to this compound:

- Anti-inflammatory Activity : In animal models, related compounds exhibited potent anti-inflammatory effects with low cytotoxicity profiles. For instance, CGP 28238 demonstrated significant inhibition of inflammatory markers without severe gastrointestinal side effects .

- Cytotoxic Effects on Cancer Cells : Research has shown that certain tetrahydroquinoline derivatives can induce apoptosis in glioma cells while sparing normal astrocytes from similar effects. This selectivity highlights the therapeutic potential of these compounds in cancer treatment.

- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties in models of neurodegeneration, suggesting that they may help mitigate neuronal damage under stress conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of antidepressants and receptor modulators:

Mechanistic Insights

- 5-HT1A Receptor Interaction: Fluoxetine’s antidepressant effects are blunted in 5-HT1A receptor knockout mice, suggesting this receptor’s critical role in SSRI efficacy . The target compound’s tetrahydroquinoline moiety may similarly interact with 5-HT1A autoreceptors, though its propyl chain could alter binding dynamics compared to fluoxetine.

- 5-HT2A Receptor Blockade: Evidence suggests that 5-HT2A antagonism (e.g., by atypical antipsychotics) enhances SSRI effects in treatment-resistant depression .

- Catecholamine Modulation: Desipramine, a norepinephrine reuptake inhibitor, retains efficacy in 5-HT1A knockout mice, indicating catecholaminergic pathways as a complementary mechanism . The target compound’s lack of a catecholamine-like structure suggests a more selective serotonergic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.